Cas no 102339-04-8 (Hydrazinecarboxamide,2-formyl-N-1-naphthalenyl-)

Hydrazinecarboxamide,2-formyl-N-1-naphthalenyl- structure
102339-04-8 structure
Product name:Hydrazinecarboxamide,2-formyl-N-1-naphthalenyl-
CAS No:102339-04-8
MF:C12H11N3O2
MW:229.23464
CID:223036
PubChem ID:379571

Hydrazinecarboxamide,2-formyl-N-1-naphthalenyl- Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarboxamide,2-formyl-N-1-naphthalenyl-
    • N-(naphthalen-1-ylcarbamoylamino)formamide
    • 1-Formyl-4-(1-naphthyl)semicarbazide
    • 2-formyl-n-(naphthalen-1-yl)hydrazinecarboxamide
    • 3-Formylamino-1-(1-naphthyl)urea
    • AC1L8ECP
    • AC1Q6QV8
    • AR-1E1825
    • NSC664258
    • NSC-664258
    • Semicarbazide, 1-formyl-4-(1-naphthyl)-
    • NCI60_022133
    • 102339-04-8
    • 2-Formyl-N-(1-naphthyl)hydrazinecarboxamide
    • N-(1-naphthylcarbamoylamino)formamide
    • DTXSID10144924
    • CHEMBL1968429
    • Inchi: InChI=1S/C12H11N3O2/c16-8-13-15-12(17)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,13,16)(H2,14,15,17)
    • InChI Key: AILGPMRVRXMDPB-UHFFFAOYSA-N
    • SMILES: C(NNC(NC1C2C(=CC=CC=2)C=CC=1)=O)=O

Computed Properties

  • Exact Mass: 229.08523
  • Monoisotopic Mass: 229.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • Density: 1.335
  • Refractive Index: 1.692
  • PSA: 70.23
  • LogP: 3.11300

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